molecular formula C7H10N2O2S B2527847 3,5-Dimethylpyridine-2-sulfonamide CAS No. 1851943-55-9

3,5-Dimethylpyridine-2-sulfonamide

Cat. No. B2527847
CAS RN: 1851943-55-9
M. Wt: 186.23
InChI Key: XEYANMORLSZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Catalysis and Hydrogenation Reactions

DMPSA has been investigated as a potential ligand or co-catalyst in various catalytic reactions. For instance:

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Lutidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, harmful in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed or inhaled .

Future Directions

While specific future directions for 3,5-Dimethylpyridine-2-sulfonamide are not mentioned in the search results, the field of directed evolution is highlighted as a powerful tool for protein engineering. It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . This could potentially be applied to the development of new sulfonamide derivatives.

properties

IUPAC Name

3,5-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYANMORLSZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.